molecular formula C16H16N2O2S B11346277 2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one

2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one

Cat. No.: B11346277
M. Wt: 300.4 g/mol
InChI Key: JIWAACFGLDSRSL-UHFFFAOYSA-N
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Description

2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one is a complex organic compound that features a cyclopenta[D]pyrimidin-4-one core structure with a sulfanyl group and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one typically involves multiple steps:

    Formation of the Cyclopenta[D]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted pyrimidines and cyclopentanone derivatives.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiol reagents.

    Attachment of the 4-Methylphenyl Group: This step involves the use of Friedel-Crafts acylation or alkylation reactions to attach the 4-methylphenyl group to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring and the sulfanyl group can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of the cyclopenta[D]pyrimidin-4-one core with the sulfanyl and 4-methylphenyl groups makes this compound unique.

    Chemical Properties: Its reactivity and potential biological activity distinguish it from other similar compounds.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C16H16N2O2S/c1-10-5-7-11(8-6-10)14(19)9-21-16-17-13-4-2-3-12(13)15(20)18-16/h5-8H,2-4,9H2,1H3,(H,17,18,20)

InChI Key

JIWAACFGLDSRSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(CCC3)C(=O)N2

Origin of Product

United States

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